molecular formula C11H10N2O2 B5738333 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime

1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No. B5738333
M. Wt: 202.21 g/mol
InChI Key: ZTHLWPXVJSBWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime, also known as PHPO, is a chemical compound that has gained attention due to its potential applications in various scientific research fields. PHPO is a derivative of pyrrole, a five-membered aromatic ring compound, and is characterized by the presence of a hydroxyl group and an oxime functional group.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. In addition, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been reported to inhibit the activity of enzymes involved in ROS production, such as xanthine oxidase and NADPH oxidase, leading to a decrease in oxidative stress.
Biochemical and physiological effects:
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in oxidative stress, and modulate the expression of genes involved in cell cycle regulation and DNA damage response. In vivo studies have demonstrated that 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can inhibit tumor growth and metastasis in animal models, as well as reduce oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various research fields. However, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime also has some limitations, such as its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime, including the development of novel 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime derivatives with improved efficacy and reduced toxicity, the investigation of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime's potential as a therapeutic agent for various diseases, and the exploration of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime's applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime and to identify potential side effects and drug interactions. Overall, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime shows promise as a versatile compound with potential applications in various scientific research fields.

Synthesis Methods

1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can be synthesized through a multistep process involving the reaction of 4-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydroxylamine hydrochloride to form the oxime functional group. The final product is obtained through purification and isolation steps. This synthesis method has been reported in various research articles and has been optimized to yield high purity 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime.

Scientific Research Applications

1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been investigated for its potential as an antitumor agent due to its ability to induce cell death in cancer cells. In biochemistry, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its ability to inhibit the activity of enzymes involved in oxidative stress, which is implicated in various diseases. In materials science, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been explored for its potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-[2-(hydroxyiminomethyl)pyrrol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-5-3-9(4-6-11)13-7-1-2-10(13)8-12-15/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHLWPXVJSBWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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